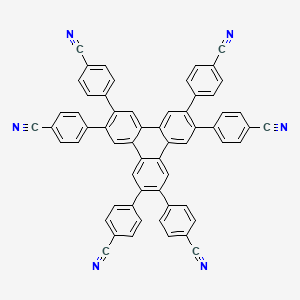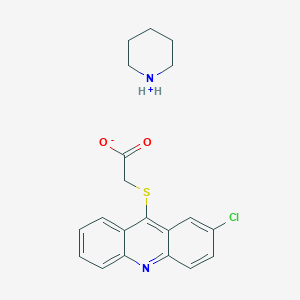
2-(2-Chloroacridin-9-yl)sulfanylacetate;piperidin-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloroacridin-9-yl)sulfanylacetate; piperidin-1-ium is a compound that combines the structural features of acridine and piperidine. Acridine derivatives are known for their biological activities, including antimicrobial and anticancer properties, while piperidine is a six-membered heterocyclic amine widely used in the synthesis of pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloroacridin-9-yl)sulfanylacetate; piperidin-1-ium typically involves the reaction of 2-chloroacridine with a sulfanylacetate derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Chloroacridin-9-yl)sulfanylacetate; piperidin-1-ium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced acridine derivatives.
Substitution: Formation of methoxy-substituted acridine derivatives.
Applications De Recherche Scientifique
2-(2-Chloroacridin-9-yl)sulfanylacetate; piperidin-1-ium has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its piperidine moiety which is common in many pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-(2-chloroacridin-9-yl)sulfanylacetate; piperidin-1-ium involves its interaction with biological targets such as enzymes and receptors. The acridine moiety can intercalate into DNA, disrupting replication and transcription processes, while the piperidine moiety can interact with various receptors, modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloroacridine: Shares the acridine moiety but lacks the sulfanylacetate and piperidin-1-ium components.
Piperidine: A simpler structure that forms the basis for many pharmaceuticals.
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent dye
Uniqueness
2-(2-Chloroacridin-9-yl)sulfanylacetate; piperidin-1-ium is unique due to its combined structural features of acridine and piperidine, which confer both DNA intercalating properties and receptor modulating activities. This dual functionality makes it a versatile compound in various research fields .
Propriétés
Numéro CAS |
106636-59-3 |
|---|---|
Formule moléculaire |
C20H21ClN2O2S |
Poids moléculaire |
388.9 g/mol |
Nom IUPAC |
2-(2-chloroacridin-9-yl)sulfanylacetate;piperidin-1-ium |
InChI |
InChI=1S/C15H10ClNO2S.C5H11N/c16-9-5-6-13-11(7-9)15(20-8-14(18)19)10-3-1-2-4-12(10)17-13;1-2-4-6-5-3-1/h1-7H,8H2,(H,18,19);6H,1-5H2 |
Clé InChI |
UXLJDDZFILQSMD-UHFFFAOYSA-N |
SMILES canonique |
C1CC[NH2+]CC1.C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)Cl)SCC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


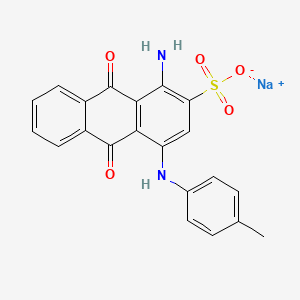
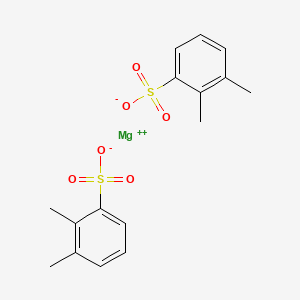
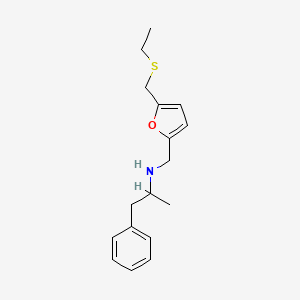
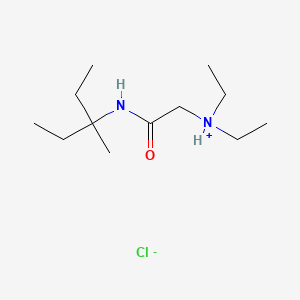
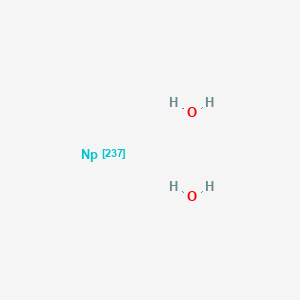
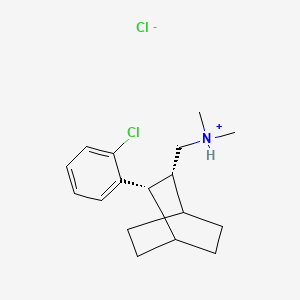


![Methyl 7-(acetyloxy)-6-methoxy-2-[2-(5-methoxy-1h-indol-3-yl)ethyl]-3-oxodecahydroisoquinoline-5-carboxylate](/img/structure/B13748916.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-propan-2-ylpiperazine-2-carboxylic acid](/img/structure/B13748919.png)
![Benzenesulfonic acid, 4-[4-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]-](/img/structure/B13748920.png)
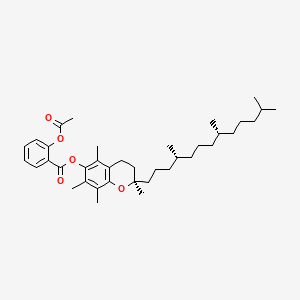
![(3aR,5R,6R,6aS)-5-(1,4-dioxaspiro[4.5]decan-3-yl)spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-ol](/img/structure/B13748927.png)
